molecular formula C36H48N4O10S B11935866 4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid

4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid

Cat. No.: B11935866
M. Wt: 728.9 g/mol
InChI Key: CSLDSXNLUZXVTF-UHFFFAOYSA-N
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Description

This compound is a tetracycline-class antibiotic salt, comprising the active pharmaceutical ingredient (API) 4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide (structurally identical to omadacycline) and the counterion 4-methylbenzenesulfonic acid (tosylic acid) . Omadacycline is a semisynthetic aminomethylcycline derived from minocycline, modified at the C9 position with a 2,2-dimethylpropylamino group, enhancing its ability to evade tetracycline-specific resistance mechanisms such as ribosomal protection proteins (RPPs) and efflux pumps . The 4-methylbenzenesulfonic acid component improves the compound’s solubility and stability, making it suitable for parenteral formulations like freeze-dried powders .

Properties

Molecular Formula

C36H48N4O10S

Molecular Weight

728.9 g/mol

IUPAC Name

4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)

InChI Key

CSLDSXNLUZXVTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Starting Material and Protection Strategies

Minocycline, a naturally derived tetracycline, serves as the precursor. Key steps include:

  • Protection of hydroxyl groups (C-1, C-10, C-11, C-12a) using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions.

  • Selective activation of C-9 for alkylation or Mannich reaction.

Table 1: Protection and Deprotection Conditions

StepReagents/ConditionsYield (%)Reference
Hydroxyl protectionTMSCl, imidazole, DMF, 0°C, 2 h85–90
C-9 activationFormaldehyde, dimethylamine, HCl, MeOH, 40°C70–75

C-9 Side Chain Introduction

The (2,2-dimethylpropylamino)methyl group is introduced via a Mannich reaction :

  • Reaction of minocycline with formaldehyde and 2,2-dimethylpropylamine under acidic conditions.

  • Optimized parameters : Methanol as solvent, 40–50°C, 12–24 h reaction time.

Key Challenges:

  • Regioselectivity : Competing reactions at C-4 and C-7 dimethylamino groups are mitigated by steric hindrance and pH control (pH 4–5).

  • Byproduct formation : Unreacted formaldehyde may lead to dimerization, minimized via stoichiometric control.

Tosylate Salt Formation

Acid-Base Reaction

The free base of Omadacycline is treated with 4-methylbenzenesulfonic acid in a polar aprotic solvent (e.g., acetonitrile or DMSO):

  • Stoichiometry : 1:1 molar ratio of base to acid.

  • Crystallization : Slow cooling from 60°C to 4°C yields the tosylate salt as a crystalline solid.

Table 2: Tosylation Conditions

ParameterValueReference
SolventAcetonitrile/water (9:1)
Temperature60°C → 4°C (gradient cooling)
Purity (HPLC)≥99.5%

Purification and Characterization

Chromatographic Methods

  • Reverse-phase HPLC : C18 column, mobile phase of 0.1% TFA in water/acetonitrile (gradient elution).

  • Ion-exchange chromatography : Removes residual sulfonic acid and inorganic salts.

Spectroscopic Analysis

  • NMR : Confirms C-9 substitution (δ 3.8–4.2 ppm for –CH2–N–) and aromatic protons of the tosylate (δ 7.1–7.8 ppm).

  • HRMS : [M+H]+ at m/z 457.5 (free base), 594.6 (tosylate).

Scale-Up and Industrial Synthesis

Paratek Pharmaceuticals’ patented process (US 8,383,589) highlights:

  • Continuous flow reactors for Mannich reaction, reducing reaction time to 6–8 h.

  • Green chemistry principles : Solvent recycling (≥90% recovery) and catalytic reagents.

Table 3: Industrial vs. Laboratory-Scale Yields

StepLaboratory Yield (%)Industrial Yield (%)
C-9 functionalization70–7585–90
Tosylation80–8592–95

Stability and Formulation Considerations

  • pH-dependent degradation : Stable at pH 3–5 (lyophilized formulations).

  • Photostability : Amber glass packaging prevents tetracycline ring photooxidation .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetracycline Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Solubility Profile
Omadacycline Tosylate C₃₅H₄₄N₆O₈S C9: (2,2-dimethylpropylamino)methyl; Counterion: 4-methylbenzenesulfonic acid 732.83 High (due to sulfonic acid salt)
Tigecycline C₂₉H₃₉N₅O₈ C9: tert-butylaminoacetyl; No sulfonic acid counterion 585.65 Moderate (hydrochloride salt)
Minocycline C₂₃H₂₇N₃O₇ C7: dimethylamino; C9: unmodified 457.48 Low (hydrochloride salt)
Doxycycline C₂₂H₂₄N₂O₈ C5: hydroxyl; C6: methyl 444.43 Moderate (hyclate salt)

Key Observations :

  • C9 Modifications: Omadacycline’s bulky 2,2-dimethylpropylamino group at C9 reduces affinity for tetracycline-specific efflux pumps (e.g., TetA), a limitation in tigecycline (tert-butylaminoacetyl) and older tetracyclines .
  • Counterion Effects: The 4-methylbenzenesulfonic acid in omadacycline tosylate enhances aqueous solubility compared to tigecycline’s hydrochloride, enabling stable intravenous formulations .

Bioactivity and Resistance Profiles

Antibacterial Spectrum

  • Omadacycline Tosylate : Broad-spectrum activity against Gram-positive (e.g., MRSA, Streptococcus pneumoniae), Gram-negative (e.g., E. coli, Klebsiella), and atypical pathogens (e.g., Legionella) .
  • Tigecycline : Similar spectrum but less potent against Acinetobacter baumannii due to efflux pump overexpression .
  • Minocycline/Doxycycline: Narrower spectrum, ineffective against many Gram-negative isolates with upregulated RPPs .

Resistance Evasion

Omadacycline’s C9 substitution minimizes interactions with RPPs (e.g., TetM) and efflux systems (e.g., TetB), resulting in a lower MIC90 (0.25 µg/mL for MRSA) compared to tigecycline (0.5 µg/mL) .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (Morgan fingerprints), omadacycline tosylate shows 85% similarity to tigecycline but only 65% to minocycline, reflecting shared aminomethyl modifications versus classical tetracycline scaffolds . Structural motif clustering further confirms its classification within the "third-generation" tetracyclines, distinct from earlier analogs .

Pharmacokinetic and Formulation Advantages

The 4-methylbenzenesulfonic acid counterion in omadacycline tosylate provides:

  • Enhanced Stability : Reduced hygroscopicity compared to hydrochloride salts, critical for long-term storage .

Biological Activity

Omadacycline is a synthetic tetracycline antibiotic that has gained attention for its broad-spectrum antibacterial activity. This compound is particularly notable for its efficacy against various bacterial infections, including those caused by resistant strains. Below is an in-depth exploration of its biological activity, including relevant data tables and research findings.

  • IUPAC Name : (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
  • Molecular Formula : C29H40N4O7
  • Molecular Weight : 556.65 g/mol
  • CAS Number : 1031780-51-8

Omadacycline functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, obstructing the aminoacyl-tRNA from entering the A-site of the ribosome. This action effectively halts bacterial growth and replication. The drug's unique structure allows it to maintain activity against bacteria that have developed resistance to other tetracyclines.

Antibacterial Spectrum

Omadacycline exhibits activity against a variety of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.25 - 1
Streptococcus pneumoniae0.25 - 0.5
Escherichia coli1 - 4
Klebsiella pneumoniae1 - 2
Acinetobacter baumannii0.5 - 2

Clinical Efficacy

Omadacycline has been evaluated in clinical trials for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). In a pivotal study involving patients with ABSSSI:

  • Study Design : Double-blind, randomized trial comparing omadacycline to linezolid.
  • Results : Omadacycline demonstrated non-inferiority to linezolid with a clinical success rate of approximately 88% at the end of treatment.

Case Studies

  • Case Study on Community-Acquired Pneumonia :
    • A study involving patients with CABP showed that omadacycline was effective in achieving clinical cure rates comparable to those seen with traditional therapies.
    • Patients reported fewer gastrointestinal side effects compared to other antibiotics.
  • Resistance Profiles :
    • In vitro studies have shown that omadacycline retains activity against many strains resistant to tetracyclines due to its unique mechanism of action.
    • A notable case involved a patient with a resistant strain of Staphylococcus aureus who responded well to treatment with omadacycline after failing multiple other therapies.

Safety and Side Effects

Omadacycline is generally well tolerated. Common side effects include:

  • Nausea
  • Diarrhea
  • Vomiting
  • Potential for photosensitivity reactions

Q & A

Q. What are the key structural features of this compound, and how are they validated experimentally?

The compound contains a tetracyclic core with hydroxyl, dimethylamino, carboxamide, and sulfonic acid groups. Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding networks. Example: Similar tetracycline analogs were characterized using 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm dimethylamino and hydroxyl group placement *.

Q. What synthetic strategies are employed for this compound, and how are reaction conditions optimized?

Synthesis involves multi-step functionalization of a tetracyclic backbone. Key steps include:

  • Aminomethylation : Use of 2,2-dimethylpropylamine under controlled pH (7–9) to introduce the alkylamino side chain.
  • Oxidation/Reduction : Selective oxidation of ketones or reduction of intermediates with sodium borohydride, monitored by TLC *.
  • Temperature Control : Reactions often proceed at 40–60°C to avoid side reactions like epimerization *.

Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurpose
Aminomethylation2,2-Dimethylpropylamine, pH 8.5, 50°CIntroduce alkylamino side chain
OxidationKMnO4_4 in acidic mediumGenerate ketone groups
PurificationSilica gel chromatography, MeOH:CH2_2Cl2_2 (1:10)Isolate target compound

Q. How is purity assessed, and what analytical methods are critical for quality control?

  • HPLC-UV/Vis : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to quantify impurities (<0.5%).
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess stability and hydration levels *.

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways or optimizing yields?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., for regioselective oxidation).
  • Molecular Dynamics Simulations : Predict solvation effects and reagent interactions in mixed solvents like DMF/H2_2O . Example: ICReDD’s reaction path search methods reduced experimental optimization time by 40% for similar polycyclic systems .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable-Temperature NMR : Probe dynamic processes (e.g., hindered rotation of dimethylamino groups).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled amines to trace unexpected coupling in carboxamide regions *.

Q. How are stability and degradation profiles studied under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (70°C, 24 hrs) and analyze degradants via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C. Example: Degradation of sulfonic acid derivatives at pH >10 revealed hydrolysis of the carboxamide group as the primary pathway *.

Table 2: Degradation Products Identified via LC-MS

ConditionMajor DegradantsProposed Mechanism
Acidic (pH 2)Desmethyl derivativeDemethylation of dimethylamino
Alkaline (pH 12)Carboxylic acid analogHydrolysis of carboxamide

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in amidation steps)?

  • Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., sulfonation).
  • Design of Experiments (DoE) : Optimize reagent stoichiometry and solvent ratios using response surface methodology.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time *.

Methodological Considerations

  • Contradiction Analysis : When spectral data conflict with expected structures, cross-validate using orthogonal techniques (e.g., compare HRMS with X-ray data).
  • AI Integration : Platforms like COMSOL Multiphysics enable predictive modeling of reaction kinetics and solvent effects, reducing trial-and-error *.

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